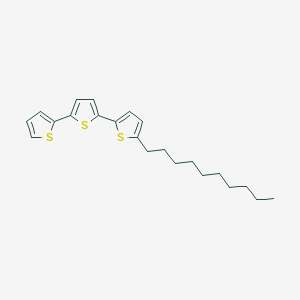![molecular formula C12H20O4 B12551357 Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate CAS No. 143664-06-6](/img/structure/B12551357.png)
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate is an organic compound with a complex structure that includes ester and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with an acid in the presence of an acid catalyst. For this compound, the starting materials would include an appropriate alcohol and acid, with the reaction conditions involving refluxing in the presence of a strong acid like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium ethoxide (NaOEt) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The alkene group can also undergo addition reactions, making the compound versatile in different pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acetoacetate: Similar in structure but lacks the alkene group.
Methyl Butyrate: Another ester with a simpler structure.
Ethyl 3-[(acetyloxy)methyl]-4,5,6,7,8,9,10,11,12,13-deca hydro-2H-cyclododeca[c]pyrrole-1-carboxylate: A more complex ester with additional ring structures
Propiedades
Número CAS |
143664-06-6 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
ethyl 3-(acetyloxymethyl)-5-methylhex-2-enoate |
InChI |
InChI=1S/C12H20O4/c1-5-15-12(14)7-11(6-9(2)3)8-16-10(4)13/h7,9H,5-6,8H2,1-4H3 |
Clave InChI |
JJWFDWMNFMFZJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CC(C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
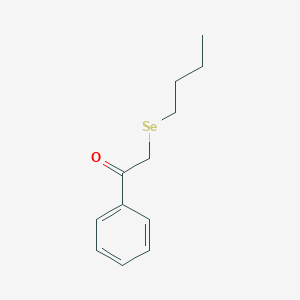
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
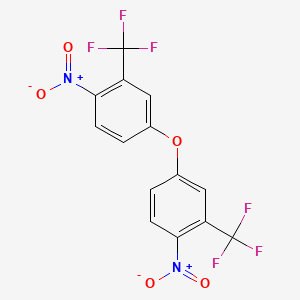

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)


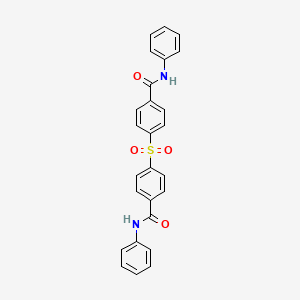
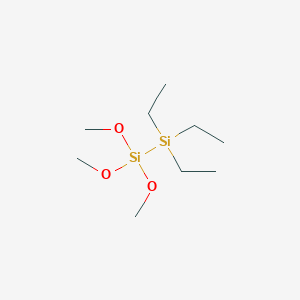
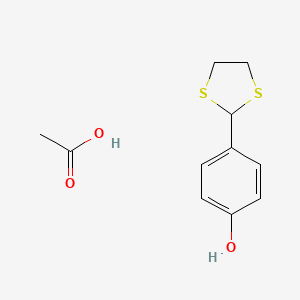

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
